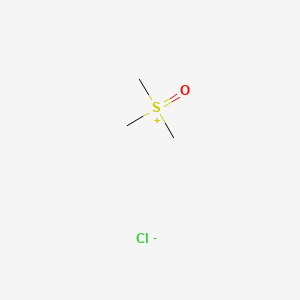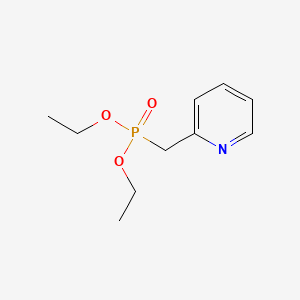
Diethyl (pyridin-2-ylmethyl)phosphonate
Descripción general
Descripción
Diethyl (pyridin-2-ylmethyl)phosphonate is a chemical compound with the molecular formula C10H16NO3P . It has a molecular weight of 229.21 g/mol . The IUPAC name for this compound is 2-(diethoxyphosphorylmethyl)pyridine .
Synthesis Analysis
The synthesis of phosphonates like Diethyl (pyridin-2-ylmethyl)phosphonate typically relies on two different strategies: the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .Molecular Structure Analysis
The molecular structure of Diethyl (pyridin-2-ylmethyl)phosphonate can be represented by the canonical SMILES string: CCOP(=O)(CC1=CC=CC=N1)OCC .Physical And Chemical Properties Analysis
Diethyl (pyridin-2-ylmethyl)phosphonate has a molecular weight of 229.21 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 229.08678037 g/mol . The topological polar surface area of the compound is 48.4 Ų .Aplicaciones Científicas De Investigación
Application
Diethyl pyridin-2-ylphosphonates are widely used as corrosion inhibitors, dispersing and emulsifying agents, antistatics, and lubricant additives in various technological fields . They are known as potent insecticides, fungicides, and herbicides . Pyridin-2-ylphosphonates have also been reported to have promising cytokinin activity, anti-proliferating and anti-platelet activating factor (anti-PAF) activities . They are used as a chelate ligand to prepare various metal-organic frameworks, such as polymeric material with Zn, Cd, and Ag showing luminescence properties, iron complex as a catalyst, and copper complex with weak ferromagnetism .
Hydrolysis of Phosphinates and Phosphonates
Application
Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . They are known as antibacterial agents . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
Method of Application
The hydrolysis of P-esters may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Results or Outcomes
The reactivity of the phosphonates decreases with increasing steric congestion, and increases due to the effect of electron-withdrawing substituents .
Biological Applications
Application
Phosphinates and derivatives are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds . The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .
Method of Application
In order to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties, the design of new medicines or crop protection chemicals benefited from the concept of bioisosterism .
Results or Outcomes
The presence of two negative charges at this position has a deep impact on the biological activity .
Michael Addition of H-Phosphonates
Application
The development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds by conjugate addition of hydrogen-phosphonates to different Michael acceptors is a significant area of research . This process is characterized as an atom-efficient way to many diversely functionalized products starting from inexpensive, simple and easily available starting materials .
Method of Application
The conjugate addition of nucleophiles to electron-deficient alkenes, which is commonly known as hetero-Michael reaction, is one of the classical approaches for its construction . The use of various Michael donors allows the construction of different carbon-heteroatom bonds .
Results or Outcomes
The phospha-Michael addition is the intensively developed field and attracts much attention of the synthetic chemists in recent years . The reason for this is the fact that phosphorus-bearing compounds found a wide range of applications in agricultural, medicinal, technical and synthetic chemistry .
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry
Application
Compounds with a phosphonate group, i.e., –P (O) (OH) 2 group attached directly to the molecule via a P-C bond serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications . They often inhibit enzymes utilizing various phosphates as substrates .
Method of Application
In order to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties, the design of new medicines or crop protection chemicals benefited from the concept of bioisosterism .
Results or Outcomes
When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates for the treatment of viral infections .
Direcciones Futuras
Phosphonates have been the cornerstone of modern organic chemistry and have found use in the development of potential drugs and agrochemicals . The future directions in the research of Diethyl (pyridin-2-ylmethyl)phosphonate could involve exploring its biological activities and developing more efficient and selective methods for its synthesis .
Propiedades
IUPAC Name |
2-(diethoxyphosphorylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHMNONXSBZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193050 | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (pyridin-2-ylmethyl)phosphonate | |
CAS RN |
39996-87-7 | |
| Record name | Diethyl P-(2-pyridinylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39996-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039996877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (pyridin-2-ylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



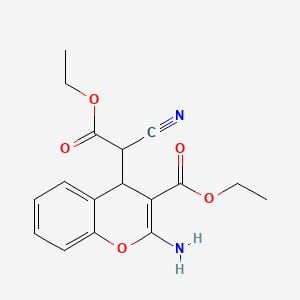
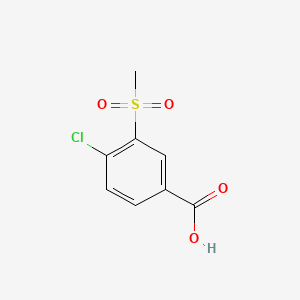
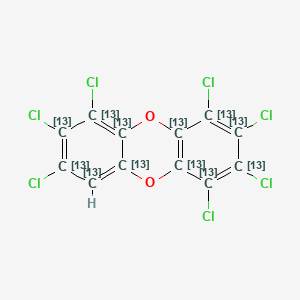
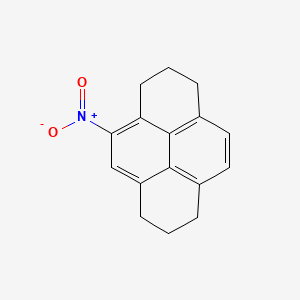
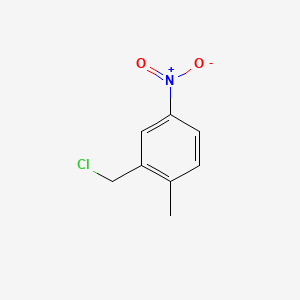

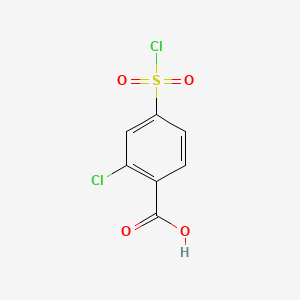
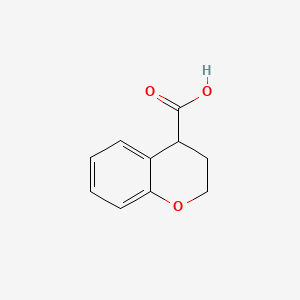
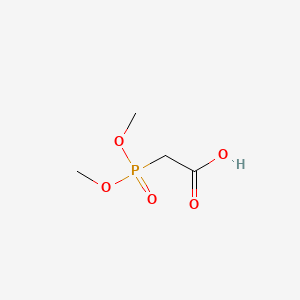
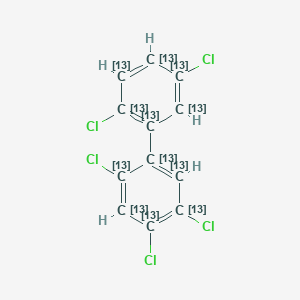
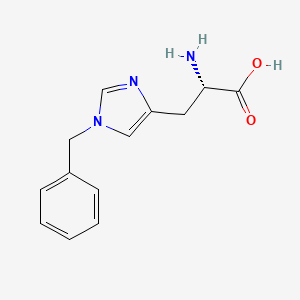
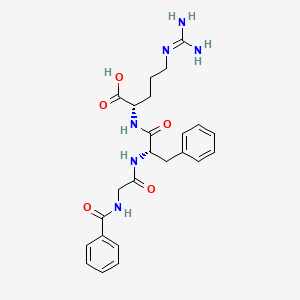
![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
